In-Depth Technical Guide: 1-Chloro-4-methoxyphthalazine
In-Depth Technical Guide: 1-Chloro-4-methoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-4-methoxyphthalazine (CAS Number: 19064-71-2), a heterocyclic compound belonging to the phthalazine class of molecules. Phthalazine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document consolidates available data on the chemical and physical properties of 1-Chloro-4-methoxyphthalazine, outlines a general synthetic methodology, and explores its potential biological significance by drawing parallels with structurally related analogs. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
Precise experimental data for the physical properties of 1-Chloro-4-methoxyphthalazine are not extensively documented in publicly available literature. The following table summarizes its key chemical identifiers and known properties.
| Property | Value | Source |
| CAS Number | 19064-71-2 | - |
| Molecular Formula | C₉H₇ClN₂O | - |
| Molecular Weight | 194.62 g/mol | - |
| IUPAC Name | 1-chloro-4-methoxyphthalazine | - |
| Canonical SMILES | COC1=C2C=CC=CC2=C(Cl)N=N1 | - |
| Physical Description | Solid (inferred) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in acetone and chloroform (inferred from related compounds) | [1] |
Synthesis and Experimental Protocols
A plausible synthetic route would involve the reaction of a phthalazinone precursor with a chlorinating agent, followed by nucleophilic substitution with a methoxide source.
General Synthetic Workflow:
The following diagram illustrates a representative synthetic pathway for 1,4-disubstituted phthalazines, which could be adapted for 1-Chloro-4-methoxyphthalazine.
Caption: General synthetic workflow for 1,4-disubstituted phthalazines.
Methodology for a Related Compound (1-chloro-4-(4-phenoxyphenyl)phthalazine):
A study by Sayed et al. outlines the synthesis of 1-chloro-4-(4-phenoxyphenyl)phthalazine, which provides a valuable reference. The key steps are:
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Formation of the Phthalazinone: Reaction of the corresponding 2-aroylbenzoic acid with hydrazine hydrate in refluxing ethanol.
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Chlorination: Treatment of the resulting phthalazinone with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield the 1-chlorophthalazine derivative.
To synthesize 1-Chloro-4-methoxyphthalazine, a similar approach could be envisioned, starting from a phthalazinone precursor which is then chlorinated. The subsequent step would involve a nucleophilic substitution reaction with sodium methoxide to introduce the methoxy group at the 4-position.
Biological Activity and Therapeutic Potential
While there is a lack of specific biological data for 1-Chloro-4-methoxyphthalazine, the broader class of phthalazine derivatives has been extensively investigated for its therapeutic potential, particularly in oncology.
Anticancer Activity of Phthalazine Derivatives:
Numerous studies have demonstrated the potent antitumor activity of phthalazine-based compounds.[2][3][4][5] These derivatives have been shown to exert their effects through various mechanisms of action, including:
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Enzyme Inhibition: A notable target for phthalazine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis.
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Induction of Apoptosis: Some phthalazine compounds have been shown to induce programmed cell death in cancer cells.[2]
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Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another mechanism by which certain phthalazine derivatives exhibit their anticancer effects.[2]
Derivatives of 1-chlorophthalazine are frequently used as reactive intermediates to create a wide array of biologically active molecules. For instance, a series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines were synthesized and showed significant in vitro activity against different cancer cell lines.[6]
Given the established anticancer potential of the phthalazine scaffold, it is plausible that 1-Chloro-4-methoxyphthalazine could serve as a valuable building block or possess intrinsic biological activity. Further investigation is warranted to explore its cytotoxic and mechanistic properties.
Other Potential Biological Activities:
Beyond cancer, phthalazine derivatives have been reported to exhibit a wide range of pharmacological effects, including:
Signaling Pathway Involvement (Inferred from Analogs)
Direct evidence of 1-Chloro-4-methoxyphthalazine's interaction with specific signaling pathways is not available. However, based on the activity of related phthalazine compounds, particularly in the context of cancer, the VEGFR-2 signaling pathway is a probable target.
VEGFR-2 Signaling Pathway in Angiogenesis:
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
This pathway is initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers a signaling cascade that ultimately promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis). Many phthalazine-based anticancer agents, such as vatalanib, function by inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking this signaling cascade and inhibiting angiogenesis.[3]
Conclusion
1-Chloro-4-methoxyphthalazine is a phthalazine derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is limited, the well-documented and diverse biological activities of the phthalazine scaffold, particularly as anticancer agents targeting pathways like VEGFR-2 signaling, suggest that 1-Chloro-4-methoxyphthalazine could be a valuable synthetic intermediate or a lead compound for the development of novel therapeutics. This guide provides a starting point for researchers by summarizing the available information and highlighting areas where further experimental work is needed to fully characterize its properties and potential applications.
References
- 1. 1-Chloro-4-methylphthalazine | 19064-68-7 [amp.chemicalbook.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]




